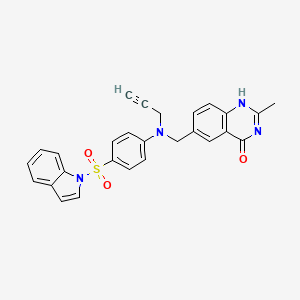

AG-85

Description

Properties

IUPAC Name |

6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O3S/c1-3-15-30(18-20-8-13-25-24(17-20)27(32)29-19(2)28-25)22-9-11-23(12-10-22)35(33,34)31-16-14-21-6-4-5-7-26(21)31/h1,4-14,16-17H,15,18H2,2H3,(H,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPDNDSSUGJDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)S(=O)(=O)N4C=CC5=CC=CC=C54)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165039 | |

| Record name | AG 85 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152503-91-8 | |

| Record name | AG 85 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152503918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG 85 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AG-85 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538ZZ20TPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Antigen 85 Complex: A Cornerstone in Tuberculosis Pathogenesis and a Key Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Antigen 85 (Ag85) complex, a family of highly conserved and immunogenic proteins secreted by Mycobacterium tuberculosis, plays a pivotal role in the pathogenesis of tuberculosis. Comprising three distinct but closely related components—Ag85A, Ag85B, and Ag85C—this complex is indispensable for the biosynthesis and integrity of the unique mycobacterial cell wall. Its enzymatic mycolyltransferase activity is central to the final stages of cell wall construction, specifically the transfer of mycolic acids to arabinogalactan (B145846) and the formation of trehalose (B1683222) dimycolate (TDM), or cord factor, a key virulence factor. Beyond its structural role, the Ag85 complex is a critical interface between the bacterium and its host, mediating adhesion to host cells through interactions with fibronectin and potently modulating the host immune response. This whitepaper provides a comprehensive technical overview of the Ag85 complex, detailing its structure, enzymatic function, and multifaceted role in tuberculosis pathogenesis. It summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the complex biological pathways in which it participates, underscoring its significance as a prime target for novel anti-tubercular drug development.

Introduction

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a leading cause of morbidity and mortality worldwide. The unique and complex cell wall of Mtb is a major determinant of its virulence, providing a formidable barrier against host immune defenses and chemotherapeutic agents. The Antigen 85 (Ag85) complex, a family of major secreted proteins, is fundamentally involved in the synthesis and maintenance of this crucial structure.[1][2] The complex consists of three proteins: Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC), which are encoded by three distinct genes.[2][3] These proteins are among the most abundant proteins found in Mtb culture filtrates and are highly immunogenic, eliciting strong T-cell and B-cell responses in infected hosts.[2][4][5] The critical enzymatic function of the Ag85 complex is its mycolyltransferase activity, which is essential for the final steps of mycolic acid incorporation into the cell wall.[6] This activity leads to the formation of trehalose dimycolate (TDM), a potent immunomodulator and virulence factor, and the mycolation of arabinogalactan, a core component of the cell wall.[6][7] Furthermore, the Ag85 proteins act as fibronectin-binding proteins, facilitating the adhesion of Mtb to host cells, a crucial step in the infection process.[8][9] Given its essential role in bacterial physiology and its direct involvement in host-pathogen interactions, the Ag85 complex has emerged as a highly attractive target for the development of new anti-tubercular drugs and vaccines.[10][11]

Structure and Enzymatic Function of the Antigen 85 Complex

The three components of the Ag85 complex, Ag85A, Ag85B, and Ag85C, are proteins with molecular weights ranging from 30 to 32 kDa.[3][5] They share a high degree of sequence homology and a conserved three-dimensional structure.[2] The enzymatic core of these proteins features a catalytic triad (B1167595) of Ser-His-Glu, which is characteristic of serine hydrolases, and is responsible for their mycolyltransferase activity.[12]

The primary function of the Ag85 complex is to catalyze the transfer of a mycolyl group from one molecule of trehalose monomycolate (TMM) to an acceptor molecule. This acceptor can be another TMM molecule, resulting in the formation of trehalose dimycolate (TDM), or the terminal arabinofuranosyl residues of arabinogalactan, leading to the covalent attachment of mycolic acids to the cell wall core.[6][7] This process is a critical final step in the biosynthesis of the mycobacterial cell wall.

Signaling Pathway of Antigen 85 in Cell Wall Biosynthesis

Caption: Mycolyltransferase activity of the Ag85 complex in the mycobacterial cell wall.

Role in Tuberculosis Pathogenesis

The Ag85 complex contributes to the pathogenesis of tuberculosis through several mechanisms, including its essential role in maintaining cell wall integrity, its function as an adhesin, and its ability to modulate the host immune response.

Cell Wall Integrity and Bacterial Viability

The mycolyltransferase activity of the Ag85 complex is vital for the structural integrity of the mycobacterial cell wall. Disruption of the genes encoding for Ag85 components has been shown to affect the growth and survival of Mtb, particularly within macrophages.[13] The proper assembly of the mycolic acid layer is crucial for the bacterium's resistance to environmental stresses, antibiotics, and the host's innate immune defenses.

Adhesion to Host Cells

The Ag85 proteins are well-characterized fibronectin-binding proteins.[8][9] By binding to fibronectin, a component of the extracellular matrix, the Ag85 complex facilitates the adhesion of Mtb to host cells, such as macrophages and epithelial cells.[9] This interaction is a critical initial step in the establishment of infection.

Logical Relationship of Ag85-Mediated Host Cell Adhesion

Caption: Role of Ag85 in mediating Mtb adhesion to host cells via fibronectin binding.

Modulation of the Host Immune Response

The Ag85 complex proteins are potent immunogens that elicit a strong T-cell mediated immune response, characterized by the production of pro-inflammatory cytokines such as IFN-γ.[5][14] This response is crucial for controlling Mtb infection. However, there is also evidence to suggest that the Ag85 complex can modulate the host immune response to the bacterium's advantage. For instance, it has been shown that Ag85 can influence phagosome maturation.[11]

Quantitative Data

The following tables summarize key quantitative data related to the Antigen 85 complex.

Table 1: Binding Affinities of Ag85 Components to Fibronectin

| Ag85 Component | Dissociation Constant (KD) (nM) | Reference |

| Ag85A | 68.4 ± 4.6 | [15] |

| Ag85B | 36.7 ± 5.4 | [15] |

| Ag85C | 33.6 ± 4.2 | [15] |

Table 2: Kinetic Parameters of Ag85A Acyltransferase Activity

| Substrate | Km (µM) | kcat (min-1) | Reference |

| Palmitoleoyl-coenzyme A | 390 | 55.54 | [16] |

Table 3: Inhibition of Ag85 Complex Activity

| Inhibitor | Target | Inhibition Constant (Ki) (nM) | Reference |

| Ebselen (B1671040) | Ag85 Complex | 63 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Antigen 85 complex.

Purification of Recombinant Antigen 85B (Ag85B)

This protocol describes the expression and purification of recombinant Ag85B from E. coli.

Experimental Workflow for Recombinant Ag85B Purification

Caption: Workflow for the expression and purification of recombinant Ag85B.

Methodology:

-

Cloning and Expression: The gene encoding Ag85B is cloned into an appropriate expression vector, such as pET32a(+), which allows for the expression of a thioredoxin-Ag85B fusion protein with a hexahistidine (6xHis) tag.[18][19] The recombinant plasmid is then transformed into a suitable E. coli expression host strain, like Rosetta-gami.[18] Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[18][19]

-

Inclusion Body Solubilization: Due to the apolar nature of Ag85B, it is often expressed as inclusion bodies in E. coli.[18] After cell lysis, the inclusion bodies are harvested by centrifugation and solubilized in a buffer containing 8 M urea.[18][19]

-

Purification and Refolding: The solubilized protein is loaded onto a Ni-NTA resin column.[18][19] A stepwise washing procedure with buffers containing decreasing concentrations of urea is performed to facilitate on-column refolding of the protein.[18]

-

Elution and Analysis: The refolded Ag85B is eluted from the column using a buffer containing imidazole.[18][19] The purity of the recombinant protein is assessed by SDS-PAGE and its identity is confirmed by Western blotting using anti-6xHis tag antibodies and anti-Mtb polyclonal antibodies.[18]

Mycolyltransferase Assay

This assay measures the enzymatic activity of the Ag85 complex.

Methodology:

A fluorescence-based assay can be employed to measure the mycolyltransferase activity of the Ag85 enzymes.[17]

-

Reaction Mixture: The reaction is typically performed in a microplate format. The reaction mixture contains the purified Ag85 enzyme, a fluorescent acyl donor substrate such as resorufin (B1680543) butyrate, and an acyl acceptor like trehalose.[17]

-

Reaction Conditions: The reaction is initiated by the addition of the enzyme and incubated at 37°C.

-

Detection: The enzymatic reaction releases the fluorescent product (resorufin), which can be monitored by measuring the fluorescence at an excitation wavelength of 571 nm and an emission wavelength of 585 nm.[20] The initial velocity of the reaction is determined from the rate of increase in fluorescence.

Macrophage Infection Assay

This protocol is used to study the role of the Ag85 complex in the context of intracellular infection.

Methodology:

-

Macrophage Culture: A human monocyte-like cell line, such as THP-1, is cultured and differentiated into macrophages.[13]

-

Preparation of Mtb: M. tuberculosis strains (wild-type and Ag85 mutants) are grown to mid-log phase, washed, and resuspended in macrophage culture medium.[13]

-

Infection: The differentiated macrophages are infected with the Mtb strains at a specific multiplicity of infection (MOI).[13][21] Phagocytosis is allowed to proceed for a few hours, after which extracellular bacteria are removed by washing.[13]

-

Intracellular Growth Assessment: At different time points post-infection, the infected macrophages are lysed, and the intracellular bacteria are enumerated by plating serial dilutions on agar (B569324) plates and counting the colony-forming units (CFUs).[13]

The Antigen 85 Complex as a Therapeutic Target

The essentiality of the Ag85 complex for Mtb viability and its role in pathogenesis make it an attractive target for the development of new anti-tubercular drugs.[10] Inhibitors of the mycolyltransferase activity of Ag85 have the potential to disrupt cell wall synthesis, leading to bacterial death. Several inhibitors of the Ag85 complex have been identified, including ebselen, which has been shown to be a potent covalent inhibitor.[17][20][22]

Furthermore, the high immunogenicity of the Ag85 proteins has made them leading candidates for the development of new subunit vaccines against tuberculosis.[5][14] Several vaccine candidates incorporating Ag85A or Ag85B have been evaluated in preclinical and clinical trials.[23]

Conclusion

The Antigen 85 complex is a multifaceted and indispensable component of Mycobacterium tuberculosis biology. Its central role in cell wall biosynthesis, its function as a key adhesin, and its profound influence on the host immune response underscore its importance in the pathogenesis of tuberculosis. The wealth of information gathered on its structure, function, and interaction with the host provides a solid foundation for the rational design of novel therapeutics. Targeting the Ag85 complex, either through direct inhibition of its enzymatic activity or by leveraging its immunogenicity in vaccine development, holds immense promise for the future control of tuberculosis. Further research into the intricate mechanisms of Ag85 function and its interplay with the host will undoubtedly pave the way for innovative and effective strategies to combat this persistent global health threat.

References

- 1. Analysis of the genes encoding the antigen 85 complex and MPT51 from Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antigen 85 complex: a major secretion product of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Generation of Monoclonal Antibodies against Ag85A Antigen of Mycobacterium tuberculosis and Application in a Competitive ELISA for Serodiagnosis of Bovine Tuberculosis [frontiersin.org]

- 4. Pathophysiology of Antigen 85 in Patients with Active Tuberculosis: Antigen 85 Circulates as Complexes with Fibronectin and Immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Immunodominant T-Cell Epitopes of the Mycolyl-Transferases of the Antigen 85 Complex of M. tuberculosis [frontiersin.org]

- 6. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycolyltransferase from Mycobacterium tuberculosis in covalent complex with tetrahydrolipstatin provides insights into antigen 85 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanical Forces between Mycobacterial Antigen 85 Complex and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fibronectin Facilitates Mycobacterium tuberculosis Attachment to Murine Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]

- 11. Antigen 85 complex as a powerful Mycobacterium tuberculosis immunogene: Biology, immune-pathogenicity, applications in diagnosis, and vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mycobacterium tuberculosis and host interactions in the manifestation of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disruption of the Genes Encoding Antigen 85A and Antigen 85B of Mycobacterium tuberculosis H37Rv: Effect on Growth in Culture and in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ag85-focused T-cell immune response controls Mycobacterium avium chronic infection | PLOS One [journals.plos.org]

- 15. Novel Mycobacteria Antigen 85 Complex Binding Motif on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Mycobacterium tuberculosis Ag85A is a novel diacylglycerol acyltransferase involved in lipid body formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Production and Purification of Mycolyl Transferase B of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Host immune responses to mycobacterial antigens and their implications for the development of a vaccine to control tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Antigen 85 Complex: A Technical Guide to the Structure, Function, and Therapeutic Potential of Ag85A, Ag85B, and Ag85C in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex, composed of three pivotal proteins—Ag85A, Ag85B, and Ag85C—stands as a cornerstone in the physiology and pathogenicity of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These secreted, fibronectin-binding proteins are indispensable for the biosynthesis of the unique mycobacterial cell wall, a formidable barrier that shields the bacterium from host defenses and therapeutic interventions. Their profound immunogenicity has also positioned them as leading candidates for novel vaccine development and as targets for diagnostic assays. This technical guide provides an in-depth exploration of the structure, function, and comparative attributes of Ag85A, Ag85B, and Ag85C, offering a comprehensive resource for researchers dedicated to combating tuberculosis.

I. Molecular Structure and Catalytic Machinery

The Ag85 proteins are a family of mycolyltransferases that, despite a high degree of sequence homology, exhibit distinct characteristics. All three isoforms share the α/β hydrolase fold and a classic catalytic triad (B1167595) of Ser-His-Glu essential for their enzymatic function.[1] However, subtle variations in their amino acid sequences and tertiary structures contribute to differences in their enzymatic efficiency and substrate preference.[2]

Table 1: Structural and Physical Properties of Ag85 Isoforms

| Property | Ag85A (FbpA) | Ag85B (FbpB) | Ag85C (FbpC) |

| PDB ID | 1SFR[3] | 1F0P[4] | 5OCJ[5] |

| Resolution (Å) | 2.7[3] | 1.8[5] | 1.5[6] |

| Number of Amino Acids | 288[5] | 284[5] | 275[5] |

| Molecular Weight (kDa) | ~30-32[7] | ~30-32[7] | ~30-32[7] |

| Secondary Structure | 18 loops, 9 α-helices, 10 β-strands[5] | 19 loops, 9 α-helices, 10 β-strands[5] | 16 loops, 9 α-helices, 8 β-strands[5] |

The crystal structures reveal a hydrophobic pocket and a tunnel that accommodates the long mycolic acid chains of their substrates.[1][6] While the active sites are nearly identical, variations in surface-exposed residues are thought to play a role in evading the host immune response.[5]

II. Enzymatic Function in Mycobacterial Cell Wall Synthesis

The primary function of the Ag85 complex is the catalysis of mycolyltransferase reactions, which are crucial for the synthesis of two essential components of the mycobacterial cell wall: trehalose (B1683222) dimycolate (TDM), also known as cord factor, and the mycolylation of arabinogalactan (B145846).[8] TDM is a key virulence factor, while the mycolated arabinogalactan is vital for the structural integrity of the cell envelope.[8]

The Ag85 enzymes catalyze the transfer of a mycolyl group from a donor molecule, typically trehalose monomycolate (TMM), to an acceptor molecule.[2] The acceptor can be another molecule of TMM to form TDM, or the terminal arabinofuranosyl units of arabinogalactan.[2]

References

- 1. Comparing the safety and immunogenicity of a candidate TB vaccine MVA85A administered by intramuscular and intradermal delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The three Mycobacterium tuberculosis antigen 85 isoforms have unique substrates and activities determined by non-active site regions. — Department of Pharmacology [pharm.ox.ac.uk]

- 3. 1SFR: Crystal Structure of the Mycobacterium tuberculosis Antigen 85A Protein [ncbi.nlm.nih.gov]

- 4. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of the secreted form of antigen 85C reveals potential targets for mycobacterial drugs and vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunogenicity and protective efficacy of Ag85A and truncation of PstS1 fusion protein vaccines against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamics of Mycobacterium tuberculosis Ag85B Revealed by a Sensitive Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

Antigen 85: A Cornerstone Immunogene of Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a formidable global health challenge, necessitating the development of novel vaccines and diagnostics. Central to this effort is the identification and characterization of potent immunogenic molecules that can elicit protective host immune responses. Among the most extensively studied Mtb proteins is the Antigen 85 (Ag85) complex, a family of major secretory proteins that are critical for the bacterium's viability and are powerful targets of the host immune system. This guide provides a comprehensive technical overview of the Ag85 complex, detailing its biochemical functions, immunological profile, and its application in vaccine development and diagnostics, supported by quantitative data, experimental protocols, and pathway visualizations.

The Antigen 85 Complex: Biochemistry and Function

The Ag85 complex consists of three highly homologous and cross-reactive proteins: Ag85A (FbpA, Rv3804c), Ag85B (FbpB, Rv1886c), and Ag85C (FbpC, Rv0129c).[1] These proteins, ranging from 30-32 kDa, are among the most abundant proteins secreted by actively growing Mtb.[1][2]

Mycolyltransferase Activity: A Vital Enzymatic Function

The defining characteristic of the Ag85 proteins is their enzymatic mycolyltransferase activity, which is essential for the synthesis and integrity of the unique mycobacterial cell wall.[2][3][4] This activity involves the transfer of mycolic acids—long-chain fatty acids—to key acceptors in the cell wall. Specifically, Ag85 catalyzes two primary reactions:

-

The transfer of a mycolyl group from one molecule of trehalose (B1683222) monomycolate (TMM) to another, forming trehalose dimycolate (TDM), also known as "cord factor."[3][5] TDM is a crucial virulence factor.

-

The covalent attachment of mycolic acids to the arabinogalactan-peptidoglycan complex, which forms the structural core of the cell wall.[3][5]

This enzymatic function makes the Ag85 complex an attractive target for novel anti-TB drug development, as its inhibition disrupts cell wall formation and bacterial growth.[2][4]

Fibronectin Binding

In addition to their enzymatic role, all three Ag85 components are fibronectin-binding proteins.[1][6] This interaction is thought to facilitate the adhesion of Mtb to host cells and the extracellular matrix, playing a role in the initial stages of infection and pathogenesis.[7]

Immunological Profile of Antigen 85

The Ag85 complex is strongly immunogenic, inducing robust and long-lasting cell-mediated immune responses, which are considered essential for controlling Mtb infection.[1][8]

T-Cell Mediated Immunity: The Th1-Dominant Response

Ag85 antigens are potent activators of T-helper 1 (Th1) cells. Upon infection, Mtb is phagocytosed by antigen-presenting cells (APCs) like macrophages. Secreted Ag85 proteins are processed and their peptides are presented on MHC class II molecules to CD4+ T-cells. This interaction, in the presence of IL-12, drives the differentiation of naive T-cells into Th1 effector cells.[9] These Th1 cells then secrete key cytokines:

-

Interferon-gamma (IFN-γ): A critical cytokine that activates macrophages, enhancing their bactericidal capacity.[3][10]

-

Tumor Necrosis Factor-alpha (TNF-α): Works synergistically with IFN-γ and is crucial for granuloma formation and maintenance.[10]

-

Interleukin-2 (IL-2): Promotes the proliferation and survival of T-cells.[10]

Ag85 also contains epitopes recognized by CD8+ cytotoxic T-lymphocytes (CTLs), which can kill Mtb-infected cells.[3][11] The immune response to Ag85 is characteristically strong in healthy, latently infected individuals and BCG-vaccinated subjects but is often diminished in patients with active TB, suggesting its importance in protective immunity.[8][12][13]

Quantitative Analysis of Immune Responses

Studies have quantified the cytokine response to Ag85 stimulation in different patient cohorts. The secretion of IFN-γ in response to Ag85B is a key indicator of a Th1-biased response and is often higher in healthy contacts than in patients with active TB.

| Antigen | Subject Group | Cell Type | Cytokine | Mean Concentration (pg/mL) ± SEM | Reference |

| Ag85B | TB Patients | PBMCs | IFN-γ | >8 (Positive Response) | [14][15] |

| Ag85B | TB Patients | PBMCs | TNF-α | Not Induced | [14][15] |

| Ag85B | TB Patients | PBMCs | IL-10 | Not Induced | [14][15] |

| Ag85A | Pulmonary TB Patients | PBMCs | IFN-γ | 1003 ± 1032 | [16] |

| Ag85A | Healthy Controls | PBMCs | IFN-γ | 208 ± 301 | [16] |

| Ag85B | Pulmonary TB Patients | PBMCs | IFN-γ | 1227 ± 799 | [16] |

| Ag85B | Healthy Controls | PBMCs | IFN-γ | 196 ± 303 | [16] |

Table 1: Summary of cytokine responses to Ag85 stimulation in Peripheral Blood Mononuclear Cells (PBMCs). Note: "Positive Response" indicates that secretion was significantly above the minimum detectable concentration of 8 pg/mL.

Antigen 85 in Tuberculosis Vaccine Development

The potent Th1-inducing capacity of Ag85A and Ag85B makes them leading candidates for new TB subunit vaccines, designed to be used either as a standalone vaccine or as a boost to the existing BCG vaccine.[3][10]

Vaccine Strategies and Key Candidates

Several vaccine platforms incorporating Ag85 have reached clinical trials:

-

Viral-Vectored Vaccines: These use a harmless virus to deliver the Ag85 gene.

-

MVA85A: A Modified Vaccinia Ankara virus expressing Ag85A. It was found to be safe and immunogenic but did not provide significant additional protection over BCG in a phase 2b infant trial.[17][18]

-

Ad5Ag85A: A replication-deficient human adenovirus type 5 vector expressing Ag85A.[19][20]

-

ChAdOx1.85A: A chimpanzee adenovirus vector expressing Ag85A.[19]

-

-

Protein Subunit Vaccines: These use purified Ag85 protein combined with a powerful adjuvant to stimulate the immune system.

Preclinical and Clinical Efficacy Data

The efficacy of Ag85-based vaccines has been extensively tested in animal models, showing varying degrees of protection. Clinical trials have yielded mixed results, highlighting the challenge of translating preclinical success to human efficacy.

| Vaccine Candidate | Model / Population | Regimen | Efficacy Endpoint | Result | Reference |

| MVA85A | Infants (Phase 2b) | BCG prime, MVA85A boost | Incident TB Disease | Vaccine Efficacy: 17.3% (Not significant) | [18] |

| MVA85A | Infants (Phase 2b) | BCG prime, MVA85A boost | Mtb Infection (QFT) | Vaccine Efficacy: -2.3% (Not significant) | [18] |

| MVA85A | Mice (C57BL/6) | IN BCG prime, IN MVA85A boost | Lung CFU Reduction vs. BCG | ~1.5 log10 reduction | [17][23] |

| Ad5Ag85A | Mice (BALB/c) | Intranasal (IN) Ad5Ag85A | Lung CFU Reduction vs. Unvaccinated | ~1.95 log10 reduction | [23] |

| rBCG-Ag85B | Guinea Pigs | rBCG Vaccination | Survival after Mtb Challenge | Greater protection than conventional BCG | [3] |

Table 2: Summary of efficacy data for select Ag85-based vaccine candidates. CFU = Colony Forming Units.

Antigen 85 as a Diagnostic Target

The secretion of Ag85 during active Mtb replication makes it a valuable biomarker for diagnosing active TB disease.[2] Its presence in clinical samples like serum, sputum, and culture filtrates can distinguish active disease from latent infection or non-tuberculous mycobacterial disease.[2][24][25]

Diagnostic Methods and Performance

-

Enzyme-Linked Immunosorbent Assay (ELISA): Developed to detect Ag85 in culture filtrates, allowing for rapid identification of Mtb growth days or weeks before traditional methods.[24]

-

Immunohistochemistry (IHC): Used to detect Ag85B in tissue biopsies, offering a sensitive method for the histopathological diagnosis of TB, even in paucibacillary cases where acid-fast staining is negative.[26][27]

| Assay Type | Target | Sample Type | Sensitivity (%) | Specificity (%) | Reference |

| ELISA | Ag85 Complex | Culture Filtrate | 89.6 | 94.0 | [24] |

| IHC | Ag85B | Lung Tissue Biopsy | 93.1 | N/A | [26][27] |

| IHC (vs. Acid-Fast) | Ag85B | Lung Tissue Biopsy | 62.3 | 86.6 | [28] |

| IHC (vs. Acid-Fast) | ESAT-6 | Lung Tissue Biopsy | 78.3 | 85.1 | [28] |

| IHC (vs. Acid-Fast) | CFP-10 | Lung Tissue Biopsy | 69.6 | 91.0 | [28] |

Table 3: Performance of Ag85-based diagnostic assays. Specificity for the IHC study by Dong et al. was not applicable as all cases were confirmed TB.

Key Experimental Protocols

Detailed methodologies are crucial for the study and application of Ag85. Below are summaries of key experimental protocols.

Protocol: Recombinant Ag85 Protein Expression and Purification

This protocol outlines the heterologous expression of Ag85 proteins in E. coli for use in immunological assays and vaccine studies.[5][29]

Methodology:

-

Cloning: The gene for the Ag85 component (e.g., fbpB) is cloned into an E. coli expression vector, often with a polyhistidine (His) tag for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression: A bacterial culture is grown to mid-log phase (OD600 ≈ 0.6-0.8), and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved via sonication or high-pressure homogenization.

-

Purification: The soluble fraction of the cell lysate is clarified by centrifugation and applied to a Ni-NTA affinity chromatography column. The His-tagged Ag85 protein binds to the column and is eluted using an imidazole (B134444) gradient.

-

Quality Control: The purity of the protein is assessed by SDS-PAGE, and its concentration is determined using a protein assay (e.g., Bradford or BCA).

Protocol: ELISpot Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells, commonly used to measure T-cell responses to Ag85.

Methodology:

-

Plate Coating: A 96-well PVDF membrane plate is coated with a monoclonal antibody specific for IFN-γ and incubated overnight.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Cell Culture: Peripheral Blood Mononuclear Cells (PBMCs), isolated from patient or animal blood, are added to the wells along with the Ag85 antigen (or peptides). A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.

-

Incubation: The plate is incubated for 18-24 hours, during which Ag85-specific T-cells secrete IFN-γ, which is captured by the antibody on the membrane.

-

Detection: After washing away the cells, a second, biotinylated anti-IFN-γ detection antibody is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Spot Development: A precipitating substrate is added, which forms a colored spot on the membrane wherever IFN-γ was captured.

-

Analysis: The plate is washed, dried, and the spots are counted using an automated reader. Each spot represents a single IFN-γ-secreting cell.

Conclusion

The Antigen 85 complex stands out as a multifunctional and highly immunogenic protein family of Mycobacterium tuberculosis. Its essential role in cell wall biosynthesis makes it a prime target for novel therapeutics, while its capacity to induce a robust Th1-mediated immune response underpins its continued prominence in vaccine development pipelines. Furthermore, its secretion during active infection provides a valuable tool for the development of improved diagnostic assays. While the translation of Ag85-based vaccines into effective clinical products remains a challenge, a deep and continued understanding of this pivotal immunogene is indispensable for the global effort to control and eradicate tuberculosis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Pathophysiology of Antigen 85 in Patients with Active Tuberculosis: Antigen 85 Circulates as Complexes with Fibronectin and Immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Immunodominant T-Cell Epitopes of the Mycolyl-Transferases of the Antigen 85 Complex of M. tuberculosis [frontiersin.org]

- 4. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. T Cell Reactivity against Mycolyl Transferase Antigen 85 of M. tuberculosis in HIV-TB Coinfected Subjects and in AIDS Patients Suffering from Tuberculosis and Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naive Human T Cells Develop into Th1 Effectors after Stimulation with Mycobacterium tuberculosis-Infected Macrophages or Recombinant Ag85 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Immunodominant T-Cell Epitopes of the Mycolyl-Transferases of the Antigen 85 Complex of M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytokine Profiles for Peripheral Blood Lymphocytes from Patients with Active Pulmonary Tuberculosis and Healthy Household Contacts in Response to the 30-Kilodalton Antigen of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Immunodominant T-Cell Epitopes of the Mycolyl-Transferases of the Antigen 85 Complex of M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Human T Cell and Antibody-Mediated Responses to the Mycobacterium tuberculosis Recombinant 85A, 85B, and ESAT-6 Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A review of preclinical animal models utilised for TB vaccine evaluation in the context of recent human efficacy data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Safety and efficacy of MVA85A, a new tuberculosis vaccine, in infants previously vaccinated with BCG: a randomised, placebo-controlled phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. journals.asm.org [journals.asm.org]

- 21. Adjuvants and Antigen-Delivery Systems for Subunit Vaccines against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. treatmentactiongroup.org [treatmentactiongroup.org]

- 23. Frontiers | A review of the efficacy of clinical tuberculosis vaccine candidates in mouse models [frontiersin.org]

- 24. Rapid diagnosis of tuberculosis by identification of Antigen 85 in mycobacterial culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Ag85-focused T-cell immune response controls Mycobacterium avium chronic infection | PLOS One [journals.plos.org]

- 26. academic.oup.com [academic.oup.com]

- 27. Detection of antigen Ag85B expression is useful for the diagnosis of tuberculosis, especially for those with an antituberculosis treatment history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Diagnostic value of tuberculosis-Specific antigens Ag85B, ESAT-6 and CFP10 in pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The M. tuberculosis antigen 85 complex and mycolyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Antigen 85 Interaction with Host Fibronectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between the Mycobacterium tuberculosis Antigen 85 (Ag85) complex and host fibronectin. The Ag85 complex, comprising three key proteins—Ag85A, Ag85B, and Ag85C—plays a pivotal role in the initial stages of mycobacterial infection by mediating adhesion to host cells.[1][2][3] Understanding this interaction is crucial for the development of novel therapeutic interventions aimed at preventing tuberculosis.

Core Interaction Mechanism

The members of the Ag85 protein family are the most abundantly secreted proteins by mycobacteria and have the specific ability to interact with the host extracellular matrix protein, fibronectin.[1][2] This interaction is a critical step for the adherence, invasion, and dissemination of the bacteria within the host tissues.[2] The binding is characterized by a high affinity and specificity, occurring between a conserved motif on the Ag85 proteins and a specific domain on fibronectin.

The fibronectin-binding motif on Ag85B of Mycobacterium kansasii has been identified as the 11-residue sequence: 98FEWYYQSGLSV108.[1][3][4] This motif is highly homologous among the Ag85A and Ag85C proteins as well.[1] The interaction with host fibronectin is localized to a novel binding motif on fibronectin itself, specifically the sequence 17SLLVSWQPPR26, which is located on the Fn14, a type III module within the heparin-binding domain II (Hep-2).[1][2] The binding is primarily driven by hydrophobic and charge interactions and does not require the presence of divalent metal ions.[1]

The physiological significance of this interaction is underscored by the observation that the binding of Ag85 to fibronectin-depleted host cells (via siRNA transfection) is dramatically reduced, by as much as 44.6%.[1][2] This highlights the Ag85-fibronectin interaction as a key factor in mycobacterial adherence to host cells, thereby initiating infection.[1][2]

Data Presentation

The quantitative data available for the Ag85-fibronectin interaction is summarized in the tables below. These tables provide a clear comparison of the binding affinities of the different Ag85 components and the mechanical strength of this interaction.

Table 1: Binding Affinity of Mycobacterium avium subsp. paratuberculosis (MAP) Ag85 Complex Proteins to Fibronectin

| Ag85 Component | Association Rate Constant (kon) (M-1s-1) | Dissociation Rate Constant (koff) (s-1) | Dissociation Constant (KD) (nM) | Reference |

| Ag85A | 1.2 x 104 | 8.2 x 10-4 | 68.4 ± 4.6 | [1] |

| Ag85B | 2.2 x 104 | 8.1 x 10-4 | 36.7 ± 5.4 | [1] |

| Ag85C | 2.6 x 104 | 8.7 x 10-4 | 33.6 ± 4.2 | [1] |

Table 2: Mechanical Strength of the Ag85-Fibronectin Interaction

| Interaction Parameter | Value | Experimental Technique | Reference |

| Binding Strength (Moderate Tensile Loading) | ~75 pN | Single-Molecule Force Spectroscopy | [5][6] |

| Binding Strength (High Tensile Loading) | up to ~500 pN | Single-Molecule Force Spectroscopy | [5][6] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the Ag85-fibronectin interaction are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This protocol is adapted from the methods described for measuring the binding of MAP Ag85 to human plasma fibronectin.[7]

-

Coating: Coat microtiter plate wells with 0.5 µg of human plasma fibronectin in 0.1 M NaHCO3 (pH 9.3) coating buffer overnight at 4°C.

-

Blocking: Block the wells with PBS containing 3% BSA for 1 hour at 37°C to prevent non-specific binding.

-

Binding: Add various concentrations (0.1, 0.2, 0.4, 0.8, and 1.6 µM) of His-tagged MAP Ag85 to the wells and incubate for 1 hour at 37°C.

-

Washing: Wash the wells three times with PBST (PBS with 0.05% Tween 20).

-

Primary Antibody: Add mouse anti-histidine antibody (1:1000 dilution) and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add HRP-conjugated goat anti-mouse IgG (1:1000 dilution) and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step.

-

Detection: Add 100 µl of TMB substrate to each well, allow the reaction to proceed for 5 minutes, and then stop it with 100 µl of 0.5% hydrofluoric acid.

-

Measurement: Read the absorbance at 450 nm using an ELISA plate reader.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol is based on the analysis of the interaction between MAP Ag85 and fibronectin.[7]

-

Chip Preparation: Immobilize 50 µg of human plasma fibronectin on a CM5 sensor chip (GE Healthcare) using standard amine coupling chemistry. A control flow cell is prepared without fibronectin.

-

Analyte Injection: Inject different concentrations of MAP Ag85A, Ag85B, or Ag85C (ranging from 0 to 90 nM) into the flow cells at a flow rate of 10 µl/min at 25°C.

-

Association and Dissociation: Monitor the association and dissociation phases in real-time.

-

Regeneration: Regenerate the sensor surface between cycles if necessary, using a suitable regeneration solution.

-

Data Analysis: Analyze the sensorgrams using appropriate software (e.g., BIAevaluation software) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Peptide Inhibition Assay

This assay is used to identify the specific binding motifs involved in the Ag85-fibronectin interaction.[1]

-

Coating and Blocking: Prepare an ELISA plate as described in the ELISA protocol (steps 1 and 2).

-

Pre-incubation: Pre-incubate a fixed concentration of MAP Ag85B with varying concentrations of synthetic peptides corresponding to different regions of fibronectin for 1 hour at 37°C.

-

Binding: Add the Ag85B-peptide mixture to the fibronectin-coated wells and incubate for 1 hour at 37°C.

-

Detection: Proceed with the detection steps as described in the ELISA protocol (steps 4-10).

-

Analysis: A reduction in the signal compared to the control (Ag85B without peptide) indicates that the peptide is competing for the binding site. The percentage of inhibition is calculated to determine the most effective inhibitory peptide.

Single-Molecule Force Spectroscopy (SMFS)

This technique is used to measure the mechanical forces of the Ag85-fibronectin interaction.[5][6]

-

AFM Tip Functionalization: Functionalize an AFM tip with either fibronectin or Ag85.

-

Cell Preparation: Immobilize mycobacterial cells on a substrate.

-

Force Measurements: Approach the functionalized AFM tip to the surface of a single bacterium and then retract it, measuring the force required to rupture the bond between Ag85 and fibronectin.

-

Data Acquisition: Record thousands of force-distance curves at different loading rates.

-

Data Analysis: Analyze the rupture forces to determine the binding strength of the interaction. The data can be fitted to appropriate models (e.g., Friddle–Noy–de Yoreo theory) to extract thermodynamic parameters.[5][6]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the Ag85-fibronectin interaction and the experimental workflows.

Signaling Pathways

The interaction between Ag85 and fibronectin is not merely an adhesion event; it is also believed to initiate intracellular signaling cascades within the host cell. While this area is still under active investigation, one proposed pathway suggests the involvement of integrin receptors. Fibronectin is a well-known ligand for integrins.[8] The binding of mycobacterial Ag85 to fibronectin could lead to the clustering of fibronectin and subsequent engagement of host cell integrins. This, in turn, can trigger downstream signaling events.

One study has suggested that the Ag85-fibronectin interaction facilitates the tyrosine phosphorylation of Focal Adhesion Kinase (FAK).[9] The activation of FAK can then initiate a signaling cascade involving Phospholipase Cγ (PLCγ).[9] PLCγ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then induce the release of calcium from the endoplasmic reticulum, leading to a variety of downstream cellular responses that may facilitate mycobacterial internalization and survival within the host cell.[9]

Conclusion

The interaction between the mycobacterial Antigen 85 complex and host fibronectin is a multifaceted process that is critical for the initial stages of tuberculosis infection. The high-affinity binding, mediated by specific motifs on both proteins, provides a strong anchor for the bacteria to the host extracellular matrix. The detailed understanding of this interaction, from its quantitative biophysical parameters to the potential signaling pathways it triggers, offers promising avenues for the development of novel anti-adhesion therapies to combat tuberculosis. Further research into the intricacies of the downstream signaling events will be crucial for a comprehensive understanding of mycobacterial pathogenesis and for the identification of new therapeutic targets.

References

- 1. Novel mycobacteria antigen 85 complex binding motif on fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. ELISA Protocol [protocols.io]

- 4. Mechanical Forces between Mycobacterial Antigen 85 Complex and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mycobacterium tuberculosis and host interactions in the manifestation of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genfollower.com [genfollower.com]

- 7. Novel Mycobacteria Antigen 85 Complex Binding Motif on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Cellular Localization of the Antigen 85 Complex in Mycobacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex is a family of major secreted proteins in Mycobacterium tuberculosis and other mycobacterial species, playing a pivotal role in the biogenesis of the mycobacterial cell wall and the pathogenicity of tuberculosis. Comprising three homologous proteins—Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC)—this complex exhibits mycolyltransferase activity, which is essential for the synthesis of trehalose (B1683222) dimycolate (TDM), or cord factor, and the covalent attachment of mycolic acids to the arabinogalactan (B145846) of the cell wall.[1][2] Understanding the precise cellular localization of the Ag85 complex is critical for elucidating its function in mycobacterial physiology and for the development of novel anti-tuberculosis drugs and vaccines. This technical guide provides a comprehensive overview of the cellular distribution of the Ag85 complex, detailed experimental protocols for its localization, and visual representations of key pathways and workflows.

Cellular Localization of the Antigen 85 Complex

The Ag85 complex is predominantly found in two main cellular locations: associated with the cell wall and secreted into the extracellular milieu.[1] While a significant portion of the complex is released from the bacterium, a functionally important fraction remains bound to the cell envelope where it performs its enzymatic activities.[1] Quantitative studies have indicated that the three components are secreted into the culture medium in a ratio of approximately 2:3:1 for Ag85A, Ag85B, and Ag85C, respectively.[3]

Quantitative Distribution of the Antigen 85 Complex

While precise percentages of the total Ag85 complex distributed between the cell wall and the extracellular environment can vary depending on the mycobacterial species and growth conditions, the available data from proteomic and immunological studies consistently identify the complex in both fractions. The following table summarizes key quantitative findings related to the Ag85 complex.

| Component | Secretion Rate (Ag85B) | Secretion Ratio (A:B:C) | Cellular Fractions Detected | References |

| Antigen 85 Complex | ~300 molecules/cell/hour | 2:3:1 | Culture Filtrate, Cell Wall | [3][4] |

Experimental Protocols for Determining Cellular Localization

Several experimental techniques are employed to determine the subcellular localization of the Ag85 complex. These include subcellular fractionation followed by immunoblotting or mass spectrometry, immunoelectron microscopy, and fluorescence microscopy.

Subcellular Fractionation of Mycobacteria

This protocol allows for the separation of mycobacterial cultures into distinct fractions: culture filtrate (secreted proteins), cell wall, cell membrane, and cytoplasm.

Materials:

-

Mycobacterial culture (e.g., M. tuberculosis H37Rv)

-

7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

-

Breaking buffer (e.g., PBS with protease inhibitors)

-

DNase I and RNase A

-

Centrifuge and ultracentrifuge

-

Sonicator or French press

Procedure:

-

Culture Growth and Harvest: Grow mycobacteria in 7H9 broth to the desired optical density (e.g., mid-log phase). Pellet the cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Separation of Culture Filtrate: Carefully collect the supernatant, which contains the secreted proteins (culture filtrate). Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria. The proteins in the filtrate can be concentrated using methods like ammonium (B1175870) sulfate (B86663) precipitation or ultrafiltration.

-

Cell Lysis: Wash the cell pellet with breaking buffer. Resuspend the pellet in breaking buffer containing lysozyme and incubate to partially digest the cell wall. Further disrupt the cells using a sonicator or a French press.[5][6]

-

Removal of Unbroken Cells: Centrifuge the lysate at a low speed (e.g., 3,000 x g) to pellet unbroken cells and large debris.

-

Separation of Cell Wall: Centrifuge the supernatant from the previous step at a higher speed (e.g., 27,000 x g) to pellet the cell wall fraction.[7]

-

Separation of Cell Membrane and Cytoplasm: Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 2 hours to pellet the cell membrane fraction. The supernatant from this step is the cytoplasmic fraction.[7]

-

Analysis: Analyze the protein content of each fraction by SDS-PAGE and immunoblotting using antibodies specific for the Ag85 proteins or by mass spectrometry-based proteomics.

Immunoelectron Microscopy

This technique allows for the high-resolution visualization of the Ag85 complex within the ultrastructure of the mycobacterial cell.

Procedure Outline:

-

Fixation: Fix mycobacterial cells with a mixture of paraformaldehyde and glutaraldehyde (B144438) to preserve cellular structures.

-

Embedding and Sectioning: Dehydrate the fixed cells and embed them in a resin (e.g., Lowicryl or LR White). Cut ultrathin sections using an ultramicrotome.

-

Immunolabeling: Incubate the sections with a primary antibody specific for an Ag85 protein. Follow this with a secondary antibody conjugated to electron-dense particles, such as colloidal gold.

-

Staining and Imaging: Stain the sections with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast and visualize the sample using a transmission electron microscope. The gold particles will appear as black dots, indicating the location of the Ag85 protein.

Immunofluorescence Microscopy

This method provides visualization of the Ag85 complex in whole cells.

Procedure Outline:

-

Fixation and Permeabilization: Fix mycobacterial cells with paraformaldehyde. Permeabilize the cell envelope using a combination of lysozyme and a detergent like Triton X-100 to allow antibody penetration.[8]

-

Immunolabeling: Incubate the permeabilized cells with a primary antibody against an Ag85 protein, followed by a secondary antibody conjugated to a fluorophore.

-

Imaging: Mount the labeled cells on a microscope slide and visualize using a fluorescence microscope. The fluorescent signal will reveal the localization of the Ag85 complex.

Functional Implications of Antigen 85 Localization

The dual localization of the Ag85 complex is directly linked to its multifaceted role in mycobacterial biology and pathogenesis.

-

Cell Wall-Associated Ag85: The fraction of the Ag85 complex that remains associated with the cell envelope is crucial for its mycolyltransferase activity. Here, it catalyzes the transfer of mycolic acids to arabinogalactan and to trehalose to form TDM, thereby maintaining the integrity and impermeability of the cell wall.

-

Secreted Ag85: The secreted form of the Ag85 complex can interact with host components. Notably, it binds to fibronectin, a component of the extracellular matrix, which is thought to facilitate the adhesion of mycobacteria to host cells and subsequent invasion.[9]

Signaling Pathways and Interactions

While the Ag85 complex itself is not part of a classical signaling pathway, its interaction with the host immune system is significant. As a major secreted antigen, it elicits a strong T-cell response, which is a key aspect of the host's immune response to mycobacterial infection. The interaction with fibronectin can also be considered a form of signaling that mediates the pathogen-host interaction.

Conclusion

The Antigen 85 complex exhibits a dual cellular localization, being both retained in the cell wall and abundantly secreted. This distribution is intrinsically linked to its functions in maintaining the structural integrity of the mycobacterium and in mediating interactions with the host. The experimental protocols detailed in this guide provide a framework for researchers to investigate the subcellular localization of the Ag85 complex and other mycobacterial proteins. A thorough understanding of the spatial and temporal dynamics of the Ag85 complex will continue to be a critical area of research for the development of new strategies to combat tuberculosis.

References

- 1. Disruption of the Genes Encoding Antigen 85A and Antigen 85B of Mycobacterium tuberculosis H37Rv: Effect on Growth in Culture and in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Generation of Monoclonal Antibodies against Ag85A Antigen of Mycobacterium tuberculosis and Application in a Competitive ELISA for Serodiagnosis of Bovine Tuberculosis [frontiersin.org]

- 4. Dynamics of Mycobacterium tuberculosis Ag85B Revealed by a Sensitive Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Breaking down the wall: fractionation of mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cvmbs.colostate.edu [cvmbs.colostate.edu]

- 7. Separation and Fractionation of Cell Wall and Cell Membrane Proteins from Mycobacterium tuberculosis for Downstream Protein Analysis [jove.com]

- 8. Permeabilization of the mycobacterial envelope for protein cytolocalization studies by immunofluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biochemical Properties of the Ag85 Protein Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) protein family, composed of three main isoforms—Ag85A, Ag85B, and Ag85C—represents a class of major secreted proteins from Mycobacterium tuberculosis and other mycobacterial species.[1][2][3] These proteins are pivotal for the bacterium's survival and pathogenesis, primarily due to their essential enzymatic role in the biosynthesis and maintenance of the unique and complex mycobacterial cell wall.[2][4] Their mycolyltransferase activity is crucial for the formation of key cell envelope components, including trehalose (B1683222) dimycolate (TDM), also known as cord factor, and the mycolation of arabinogalactan (B145846).[1][3][5][6] This central role in cell wall integrity makes the Ag85 complex an attractive target for the development of novel anti-tuberculosis therapeutics.[2] This guide provides a comprehensive overview of the core biochemical properties of the Ag85 protein family, including their enzymatic activities, substrate specificities, and relevant experimental protocols.

Core Biochemical Properties

The Ag85 proteins are a family of fibronectin-binding proteins with enzymatic capabilities.[7] The three principal members, Ag85A, Ag85B, and Ag85C, are encoded by the genes fbpA, fbpB, and fbpC, respectively.[7] While all three isoforms exhibit mycolyltransferase activity, they show differences in their relative activities and substrate preferences.[5]

Physicochemical Properties

The Ag85 proteins are of similar molecular weight, falling in the 30-32 kDa range.[8] In Mycobacterium tuberculosis, Ag85A and Ag85C are approximately 32 kDa, while Ag85B is around 30 kDa.[8] In culture filtrate, the three proteins are secreted in an approximate ratio of 2:3:1 for Ag85A, Ag85B, and Ag85C, respectively.[9]

| Property | Ag85A (Rv3804c) | Ag85B (Rv1886c) | Ag85C (Rv0129c) |

| Molecular Weight | ~31-32 kDa | ~30 kDa | ~31.5-32 kDa |

| Isoelectric Point (pI) | 4.55 | 4.15 | 4.35 |

| Gene | fbpA | fbpB | fbpC |

Note: Molecular weights and isoelectric points are approximate and may vary slightly based on experimental conditions and post-translational modifications.

Enzymatic Activity and Substrate Specificity

The primary enzymatic function of the Ag85 complex is mycolyltransferase activity.[10] This involves the transfer of a mycolyl group from a donor molecule, typically trehalose monomycolate (TMM), to an acceptor molecule.[5][6] This transesterification reaction is central to the synthesis of two critical components of the mycobacterial cell wall:

-

Trehalose Dimycolate (TDM): Formed by the transfer of a mycolyl group from one molecule of TMM to another.[5]

-

Mycolated Arabinogalactan: Involves the attachment of mycolic acids to the arabinogalactan polymer of the cell wall.[6]

While all three isoforms catalyze these reactions, they exhibit distinct substrate preferences and catalytic efficiencies.[5] Ag85C is generally considered the most active of the three isoforms.[5][9] Studies have shown that Ag85A is more efficient at mycolating TMM to form TDM, whereas Ag85C, and to a lesser extent Ag85B, display a higher rate of activity using free trehalose to form TMM.[5] There is evidence to suggest that the specific activity of Ag85B is approximately 20% of that of Ag85C.[7]

A study utilizing a precise ESI-MS assay has provided detailed kinetic parameters for Ag85C, revealing both acyltransferase and acylhydrolase activities.[11]

| Enzyme | Substrate(s) | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

| Ag85C | Trehalose & Trehalose-6,6'-di-hexanoate (TDH) | KM (Trehalose) = 28 ± 3KM (TDH) = 240 ± 30 | Vt (acyl-transfer) = 1.0 ± 0.04Vh (hydrolysis) = 0.49 ± 0.02 | N/A |

Vt = maximal reaction velocity for acyl-transfer; Vh = maximal reaction velocity for hydrolysis. Data from a bi-substrate kinetic analysis.[11]

Note: Detailed kinetic parameters (Km and kcat) for Ag85A and Ag85B with natural substrates are not as readily available in the literature, with most studies providing qualitative or relative activity comparisons.[5][7]

Experimental Protocols

Purification of Recombinant Ag85 Proteins from E. coli

This protocol provides a general methodology for the expression and purification of His-tagged recombinant Ag85 proteins.

1. Expression Vector and Host Strain:

-

The genes fbpA, fbpB, or fbpC are cloned into an appropriate expression vector, such as pET-30a or pET32a(+), which allows for the addition of a polyhistidine (His)-tag.[11][12]

-

The recombinant plasmids are transformed into a suitable E. coli expression host, such as BL21(DE3) or Rosetta-gami(DE3)pLysS.[11][12]

2. Protein Expression:

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic for plasmid selection.

-

The starter culture is grown overnight at 37°C with shaking.

-

The overnight culture is then used to inoculate a larger volume of the same medium.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[11][12]

-

The culture is then incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

3. Cell Lysis:

-

The bacterial cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 7.6-8.0, containing lysozyme (B549824) and a protease inhibitor cocktail).

-

The cells are lysed by sonication on ice.[11]

-

The lysate is then centrifuged to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

4. Affinity Chromatography:

-

The soluble fraction is applied to a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with the lysis buffer.

-

The column is washed with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

-

The His-tagged Ag85 protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Protein Refolding (if necessary):

-

If the protein is expressed as inclusion bodies (insoluble), it can be solubilized using a denaturing agent such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.[12]

-

The solubilized protein is then loaded onto the Ni-NTA column under denaturing conditions.

-

Refolding can be achieved by gradually removing the denaturant, for example, by washing the column with buffers containing decreasing concentrations of urea or guanidine hydrochloride.[12]

6. Purity Assessment:

-

The purity of the eluted protein is assessed by SDS-PAGE, followed by Coomassie Brilliant Blue staining or Western blotting using an anti-His-tag antibody.

In Vitro Mycolyltransferase Assay

This assay measures the ability of Ag85 proteins to transfer a mycolyl group.

1. Substrates:

-

Mycolyl Donor: Trehalose monomycolate (TMM). This can be radiolabeled (e.g., with 14C) for detection.

-

Mycolyl Acceptor: This can be unlabeled trehalose or another molecule of TMM.

2. Reaction Mixture:

-

A typical reaction mixture includes:

-

Purified Ag85 protein (A, B, or C).

-

Radiolabeled TMM in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.2).

-

The mycolyl acceptor (e.g., trehalose).

-

3. Incubation:

-

The reaction mixture is incubated at 37°C for a specified period, often overnight, with shaking.[5]

4. Lipid Extraction:

-

The reaction is stopped, and the lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).

5. Thin-Layer Chromatography (TLC):

-

The extracted lipids are spotted onto a silica (B1680970) gel TLC plate.

-

The lipids are separated by developing the TLC plate in a solvent system such as chloroform:methanol:water (e.g., 80:20:2, v/v/v).[5]

6. Detection and Quantification:

-

If radiolabeled substrates were used, the TLC plate is exposed to a phosphor screen or X-ray film to visualize the separated lipid products (TMM and TDM).

-

The intensity of the spots corresponding to the substrate and products can be quantified using densitometry or phosphorimaging to determine the extent of the reaction.[5]

Visualizations

Mycobacterial Cell Wall Synthesis Pathway involving Ag85

Caption: Role of the Ag85 complex in mycobacterial cell wall synthesis.

Experimental Workflow for Recombinant Ag85 Purification

Caption: Workflow for the purification of recombinant Ag85 proteins.

Conclusion

The Ag85 protein family plays an indispensable role in the biology of Mycobacterium tuberculosis through its mycolyltransferase activity, which is fundamental to the structural integrity of the cell wall. The subtle but significant differences in the biochemical properties and substrate specificities of the three isoforms—Ag85A, Ag85B, and Ag85C—underscore the complexity of mycobacterial cell wall biosynthesis. A thorough understanding of these properties, facilitated by robust experimental protocols for their purification and characterization, is essential for the rational design of novel inhibitors targeting this critical pathway. Further research to elucidate the precise kinetic parameters of all isoforms and their regulation will undoubtedly accelerate the development of new and effective anti-tuberculosis drugs.

References

- 1. FbpA-Dependent Biosynthesis of Trehalose Dimycolate Is Required for the Intrinsic Multidrug Resistance, Cell Wall Structure, and Colonial Morphology of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional regulation and drug resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 4. brieflands.com [brieflands.com]

- 5. Production and Purification of Mycolyl Transferase B of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rv3804c (fbpA) - TB Genome Annotation Portal [orca2.tamu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of promoter-binding proteins of the fbp A and C genes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imaging Mycobacterial Trehalose Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Generation of Monoclonal Antibodies against Ag85A Antigen of Mycobacterium tuberculosis and Application in a Competitive ELISA for Serodiagnosis of Bovine Tuberculosis [frontiersin.org]

- 12. globethesis.com [globethesis.com]

An In-depth Technical Guide to the Discovery and Characterization of the Ag85 Complex in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Antigen 85 (Ag85) complex, a major secreted protein component of Mycobacterium tuberculosis, plays a pivotal role in the bacterium's cell wall synthesis and its interaction with the host immune system. Comprising three homologous proteins—Ag85A, Ag85B, and Ag85C—this complex represents a significant target for the development of novel diagnostics, vaccines, and therapeutic agents against tuberculosis. This guide provides a comprehensive overview of the discovery and characterization of the Ag85 complex, detailing its biochemical properties, enzymatic functions, and immunological significance. It includes a compilation of key experimental protocols, quantitative data, and visual representations of associated pathways and workflows to serve as a valuable resource for the scientific community.

Discovery and Composition of the Ag85 Complex

The Ag85 complex was first identified as a prominent group of proteins in the culture filtrate of Mycobacterium tuberculosis. These proteins, with molecular weights ranging from 30 to 32 kDa, are among the most abundant secreted proteins of the bacterium[1][2]. The complex is composed of three distinct but highly homologous proteins: Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC)[1][3]. These proteins are secreted in a ratio of approximately 2:3:1 (Ag85A:Ag85B:Ag85C)[4]. The genes encoding these proteins, fbpA, fbpB, and fbpC, are located in different regions of the mycobacterial genome[5].

Biochemical and Biophysical Characterization

The members of the Ag85 complex are characterized by their similar molecular weights and enzymatic functions. While precise biophysical properties can vary slightly based on the expression system and purification methods, the following table summarizes key quantitative data for the recombinant proteins.

| Property | Ag85A | Ag85B | Ag85C |

| Molecular Weight (kDa) | ~32 | ~30 | ~32.5 |

| Gene (Rv number) | Rv3804c | Rv1886c | Rv0129c |

| Fibronectin Binding Affinity (KD) | 68.4 ± 4.6 nM | 36.7 ± 5.4 nM | 33.6 ± 4.2 nM |

| Enzymatic Activity | Mycolyltransferase, Diacylglycerol Acyltransferase | Mycolyltransferase | Mycolyltransferase |

| Diacylglycerol Acyltransferase Kinetics (Ag85A) | Km: 390 µM (for palmitoleoyl-CoA) | N/A | N/A |

| Diacylglycerol Acyltransferase Kinetics (Ag85A) | kcat: 55.54 min-1 | N/A | N/A |

Enzymatic Function: Mycolyltransferase Activity

The primary enzymatic function of the Ag85 complex is its mycolyltransferase activity, which is crucial for the synthesis and integrity of the mycobacterial cell wall[1][2][6]. The Ag85 proteins catalyze the transfer of mycolic acids, long-chain fatty acids, to arabinogalactan, a major polysaccharide of the cell wall. They also synthesize trehalose (B1683222) dimycolate (TDM), also known as cord factor, a potent virulence factor[6][7]. This enzymatic activity is a key target for the development of new anti-tuberculosis drugs.

Interaction with Host Cells and Immunological Significance

The Ag85 complex plays a critical role in the host-pathogen interaction. These proteins bind to host fibronectin, facilitating the uptake of mycobacteria by macrophages[8]. Recent studies have shown that Ag85B can induce M1 macrophage polarization through the TLR4/TRAF6/NF-κB signaling pathway. The Ag85 complex is also recognized by other pattern recognition molecules, including Mannose-Binding Lectin (MBL) and ficolins, which can activate the lectin pathway of the complement system[9][10]. The potent immunogenicity of the Ag85 complex, particularly its ability to induce strong T-cell responses, has made it a leading candidate for the development of new subunit vaccines against tuberculosis[1][11].

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of the Ag85 complex.

Expression and Purification of Recombinant Ag85 Proteins

Objective: To produce and purify recombinant Ag85 proteins from E. coli for subsequent biochemical and immunological studies.

Methodology:

-

Gene Cloning and Expression Vector: The genes encoding Ag85A, Ag85B, or Ag85C are cloned into an appropriate E. coli expression vector, such as pET vectors, often with a polyhistidine (His)-tag for affinity purification.

-

Transformation and Culture: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic.

-

Induction of Protein Expression: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1% Triton X-100, and a protease inhibitor cocktail). The cells are lysed by sonication on ice.

-

Purification by Immobilized Metal Affinity Chromatography (IMAC): The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column pre-equilibrated with wash buffer (lysis buffer without Triton X-100).

-

Washing and Elution: The column is washed extensively with wash buffer containing increasing concentrations of imidazole (e.g., 20 mM, 50 mM) to remove non-specifically bound proteins. The His-tagged Ag85 protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, the eluted fractions can be further purified by size-exclusion chromatography or ion-exchange chromatography.

-

Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE and Coomassie blue staining. Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).

In Vitro Mycolyltransferase Assay

Objective: To measure the mycolyltransferase activity of the Ag85 complex proteins. This protocol is adapted from methods using radiolabeled substrates.

Methodology:

-

Substrate Preparation: [14C]-labeled trehalose monomycolate ([14C]TMM) is used as the mycolyl donor. This is typically purified from M. tuberculosis grown in the presence of [14C]acetic acid. Unlabeled trehalose is used as the mycolyl acceptor.

-

Reaction Mixture: The reaction is set up in a microcentrifuge tube containing:

-

Purified recombinant Ag85 protein (A, B, or C) (e.g., 1-5 µg)

-

[14C]TMM (e.g., 10,000-50,000 cpm)

-

Unlabeled trehalose (e.g., 500 µM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.05% Tween 80)

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 1-16 hours).

-

Lipid Extraction: The reaction is stopped by the addition of a chloroform/methanol mixture (e.g., 2:1, v/v). The mixture is vortexed and centrifuged to separate the phases. The lower organic phase containing the lipids is carefully collected.

-

Thin-Layer Chromatography (TLC): The extracted lipids are spotted onto a silica (B1680970) gel TLC plate. The plate is developed in a solvent system capable of separating TMM and the product, trehalose dimycolate (TDM), such as chloroform/methanol/water (e.g., 80:20:2, v/v/v).

-

Detection and Quantification: The TLC plate is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipids. The spots corresponding to [14C]TMM and [14C]TDM are quantified using a phosphorimager or by scraping the silica from the plate and measuring the radioactivity by liquid scintillation counting. The enzymatic activity is calculated based on the conversion of [14C]TMM to [14C]TDM.

Fibronectin Binding Assay (ELISA-based)

Objective: To quantify the binding of Ag85 proteins to human fibronectin.

Methodology:

-

Plate Coating: Microtiter plate wells are coated with human plasma fibronectin (e.g., 0.5 µ g/well in 0.1 M NaHCO3, pH 9.3) overnight at 4°C.

-